molecular formula C15H15NO4S B4141657 ethyl 2-amino-4-(2,3-dihydro-1,4-benzodioxin-2-yl)-3-thiophenecarboxylate

ethyl 2-amino-4-(2,3-dihydro-1,4-benzodioxin-2-yl)-3-thiophenecarboxylate

Cat. No. B4141657
M. Wt: 305.4 g/mol
InChI Key: LLDCQQMMXZBMKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-amino-4-(2,3-dihydro-1,4-benzodioxin-2-yl)-3-thiophenecarboxylate, also known as EADT, is a synthetic compound that has been widely used in scientific research due to its potential pharmacological properties. It belongs to the class of heterocyclic compounds and is structurally similar to the neurotransmitter serotonin. The compound has been shown to have various biological activities, including anti-inflammatory, antioxidant, and antitumor effects.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(2,3-dihydro-1,4-benzodioxin-2-yl)-3-thiophenecarboxylate is not fully understood, but it is believed to act through multiple pathways. It has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and detoxification enzymes. ethyl 2-amino-4-(2,3-dihydro-1,4-benzodioxin-2-yl)-3-thiophenecarboxylate also inhibits the activity of nuclear factor-kappa B (NF-kB), a transcription factor that regulates the expression of pro-inflammatory cytokines. Additionally, ethyl 2-amino-4-(2,3-dihydro-1,4-benzodioxin-2-yl)-3-thiophenecarboxylate has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression.
Biochemical and Physiological Effects
ethyl 2-amino-4-(2,3-dihydro-1,4-benzodioxin-2-yl)-3-thiophenecarboxylate has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are markers of oxidative stress. ethyl 2-amino-4-(2,3-dihydro-1,4-benzodioxin-2-yl)-3-thiophenecarboxylate also increases the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). In addition, ethyl 2-amino-4-(2,3-dihydro-1,4-benzodioxin-2-yl)-3-thiophenecarboxylate has been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines, such as interleukin-10.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl 2-amino-4-(2,3-dihydro-1,4-benzodioxin-2-yl)-3-thiophenecarboxylate in lab experiments is its ability to inhibit the activity of HDACs, which makes it a useful tool for studying epigenetic regulation of gene expression. ethyl 2-amino-4-(2,3-dihydro-1,4-benzodioxin-2-yl)-3-thiophenecarboxylate also has low toxicity and is relatively easy to synthesize, which makes it an attractive candidate for drug development. However, one of the limitations of using ethyl 2-amino-4-(2,3-dihydro-1,4-benzodioxin-2-yl)-3-thiophenecarboxylate is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on ethyl 2-amino-4-(2,3-dihydro-1,4-benzodioxin-2-yl)-3-thiophenecarboxylate. One area of interest is its potential use as a therapeutic agent for inflammatory and oxidative stress-related diseases, such as cancer, neurodegenerative disorders, and cardiovascular diseases. Another area of research is the development of new derivatives of ethyl 2-amino-4-(2,3-dihydro-1,4-benzodioxin-2-yl)-3-thiophenecarboxylate with improved pharmacological properties, such as increased solubility and potency. Additionally, further studies are needed to fully elucidate the mechanism of action of ethyl 2-amino-4-(2,3-dihydro-1,4-benzodioxin-2-yl)-3-thiophenecarboxylate and its effects on epigenetic regulation of gene expression.

Scientific Research Applications

Ethyl 2-amino-4-(2,3-dihydro-1,4-benzodioxin-2-yl)-3-thiophenecarboxylate has been extensively studied for its potential pharmacological activities. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. ethyl 2-amino-4-(2,3-dihydro-1,4-benzodioxin-2-yl)-3-thiophenecarboxylate also exhibits antioxidant activity by scavenging free radicals and protecting cells from oxidative damage. In addition, ethyl 2-amino-4-(2,3-dihydro-1,4-benzodioxin-2-yl)-3-thiophenecarboxylate has been found to have antitumor activity by inducing cell cycle arrest and apoptosis in cancer cells.

properties

IUPAC Name

ethyl 2-amino-4-(2,3-dihydro-1,4-benzodioxin-3-yl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-2-18-15(17)13-9(8-21-14(13)16)12-7-19-10-5-3-4-6-11(10)20-12/h3-6,8,12H,2,7,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDCQQMMXZBMKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2COC3=CC=CC=C3O2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-4-(2,3-dihydro-1,4-benzodioxin-2-yl)thiophene-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 2-amino-4-(2,3-dihydro-1,4-benzodioxin-2-yl)-3-thiophenecarboxylate
Reactant of Route 2
ethyl 2-amino-4-(2,3-dihydro-1,4-benzodioxin-2-yl)-3-thiophenecarboxylate
Reactant of Route 3
ethyl 2-amino-4-(2,3-dihydro-1,4-benzodioxin-2-yl)-3-thiophenecarboxylate
Reactant of Route 4
ethyl 2-amino-4-(2,3-dihydro-1,4-benzodioxin-2-yl)-3-thiophenecarboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 2-amino-4-(2,3-dihydro-1,4-benzodioxin-2-yl)-3-thiophenecarboxylate
Reactant of Route 6
ethyl 2-amino-4-(2,3-dihydro-1,4-benzodioxin-2-yl)-3-thiophenecarboxylate

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